molecular formula C22H22N4O3S B11483232 2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one

2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11483232
M. Wt: 422.5 g/mol
InChI Key: COLBHDIWKLSVSH-UHFFFAOYSA-N
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Description

2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-METHYL-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound that features a quinazolinone core structure

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H22N4O3S/c1-14-20-16(12-15(13-17(20)27)19-5-3-11-30-19)24-22(23-14)26-8-6-25(7-9-26)21(28)18-4-2-10-29-18/h2-5,10-11,15H,6-9,12-13H2,1H3

InChI Key

COLBHDIWKLSVSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C(=O)C4=CC=CO4)CC(CC2=O)C5=CC=CS5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-METHYL-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the furan-2-carbonyl and thiophen-2-yl groups through various coupling reactions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-METHYL-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-METHYL-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions and providing therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-METHYL-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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